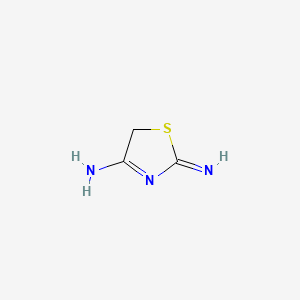

2-Amino-4-iminothiazole

Vue d'ensemble

Description

Synthesis Analysis

2-Amino-4-iminothiazole and its derivatives can be synthesized through various methods. One approach involves reacting thiourea (or thiourea hydrochloride) with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines. This reaction yields a number of 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles. The structures of these products are established by chemical transformations and spectral methods, including NMR and mass spectrometry (Abdelaal & Bauer, 1988).

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives has been elucidated through X-ray crystallographic, spectroscopic, and computational studies. These investigations reveal the presence of intra-molecular hydrogen bonding, which influences the solid-state structure and contributes to the stability of these compounds. Density Functional Theory (DFT) calculations provide insights into the optimized geometry, electronic, and spectroscopic properties, supporting experimental findings (Adeel et al., 2017).

Chemical Reactions and Properties

2-Aminothiazole derivatives engage in a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. For instance, reactions with isocyanides and isothiocyanates allow for the efficient modification of the alkyl group attached to the imine nitrogen, showcasing the scaffold's reactivity and utility in organic synthesis. This reactivity is influenced by the electron-withdrawing nature of the substituents, which can be empirically compared using suitably designed 2-iminothiazole substrates (Shin, Lee, & Hahn, 2010).

Applications De Recherche Scientifique

Synthetic and Medicinal Chemistry : 2-Iminothiazole, a variant of 2-aminothiazole, is significant in synthetic and medicinal chemistry. An efficient method to alter the alkyl group of 2-alkyliminothiazoles using isothiocyanates has been reported, broadening the utility of this reaction in 2-iminothiazole chemistry (Shin, Lee, & Hahn, 2010).

Pharmacophore in Medicinal Chemistry : The 2-aminothiazole core is an active pharmacophore in drug discovery. Various drugs with this core, such as Famotidine and Meloxcam, are in the market, and new 2-aminothiazoles have been identified with anticancer, antitumor, antidiabetic, and anticonvulsant activity (Das, Sikdar, & Bairagi, 2016).

Antibacterial and Antifungal Activities : N-[2-(2-aminothiazolyl)ethyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-iminoazetidine compounds derived from 2-aminothiazole showed promising antibacterial and antifungal activities, as well as antiinflammatory effects in animal models (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

TRPA1 Antagonists : 2-Amino-4-arylthiazole derivative compounds have been identified as potent antagonists of the TRPA1 receptor, with potential therapeutic applications for treating pain, chronic pain, neuropathic pain, rheumatoid arthritic pain, osteoarthritic pain, diabetic neuropathy, and inflammatory disorders (De Petrocellis & Moriello, 2013).

Antiprion Activity : 2-Aminothiazoles have shown antiprion activity in prion-infected neuroblastoma cell lines, suggesting their potential as leads in developing therapeutics for prion diseases (Gallardo-Godoy et al., 2011).

Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles exhibit selective, potent antitumor properties, with certain derivatives showing potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

Kinase Inhibition : 2-Aminothiazole has been identified as a novel Src family kinase inhibitor template, leading to the discovery of potent pan-Src kinase inhibitors like Dasatinib (BMS-354825), currently in clinical trials for treating chronic myelogenous leukemia (Das et al., 2006).

Biological Activities : 2-Aminothiazoles have various biological activities, including acting as corrosion inhibitors, intermediates in antibiotic synthesis, and in the development of sulfur drugs, biocides, fungicides, and dyes (Khalifa, 2018).

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agents : 2-Aminothiazole derivatives have shown efficacy as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents, leading to their wide use in medical drug development (Elsadek, Ahmed, & Farahat, 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye damage, and has acute oral toxicity . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Orientations Futures

2-Amino-4-iminothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Its structural variations have attracted attention among medicinal chemists due to its wide scale of biological activities . Future research may focus on designing more potent and selective inhibitors to decrease drug resistance and reduce unpleasant side effects .

Propriétés

IUPAC Name |

2-imino-5H-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYEEAGRWEWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=N)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180880 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-iminothiazole | |

CAS RN |

26246-29-7 | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-iminothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

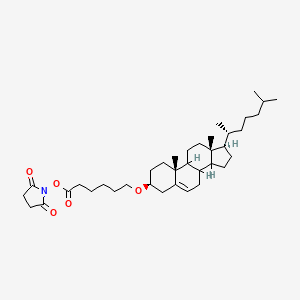

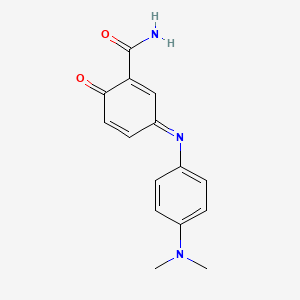

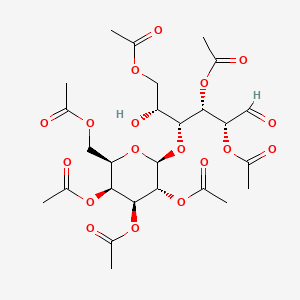

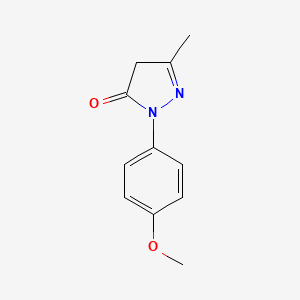

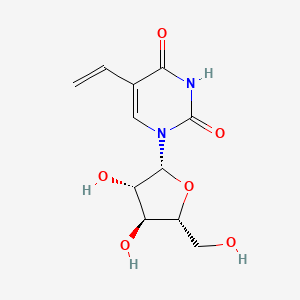

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)